

# Introduction: A Versatile Intermediate in Modern Organic Synthesis

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## Compound of Interest

Compound Name: *N*-(2-bromo-5-nitrophenyl)formamide

Cat. No.: B1595575

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**N-(2-bromo-5-nitrophenyl)formamide** is a substituted aromatic compound that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a phenyl ring functionalized with a bromine atom, a nitro group, and a formamide moiety, provides a unique combination of reactive sites. This strategic arrangement of functional groups makes it a key building block, particularly in the construction of heterocyclic systems of medicinal importance. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development and materials science.

## Physicochemical and Structural Properties

The physical characteristics of **N-(2-bromo-5-nitrophenyl)formamide** are foundational to its handling, purification, and use in synthesis. The key properties are summarized below.

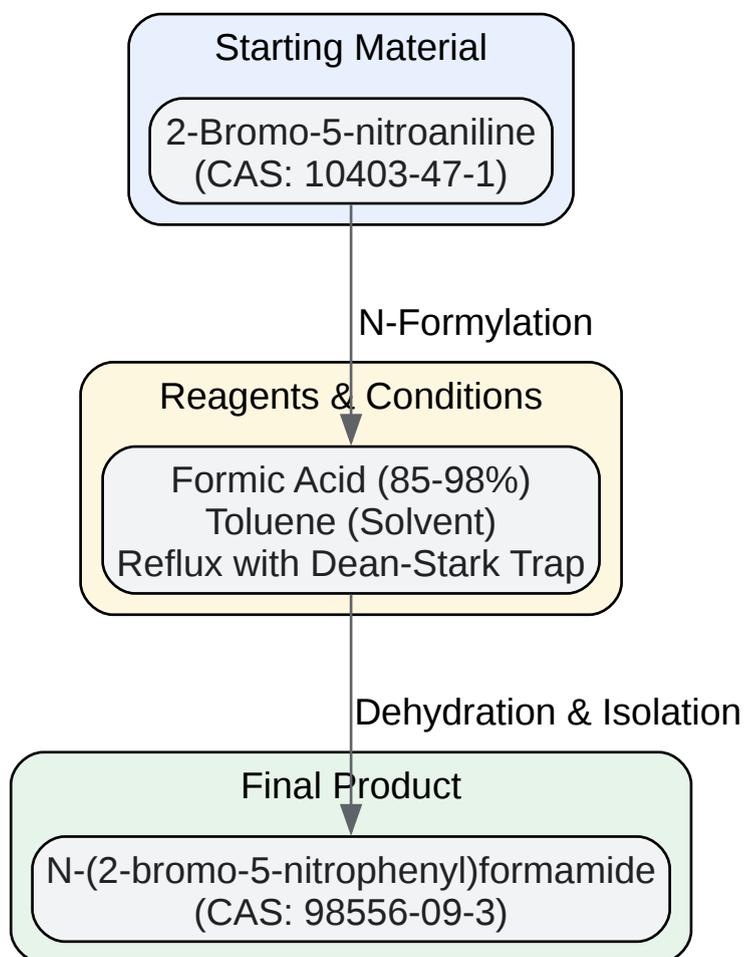
Property	Value	Source(s)
CAS Number	98556-09-3	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>3</sub>	[1][3]
Molecular Weight	245.03 g/mol	[1]
Melting Point	202-203 °C	[1]
Boiling Point	418.7 ± 35.0 °C (Predicted)	[1]
Density	1.825 ± 0.06 g/cm <sup>3</sup> (Predicted)	[1]
pKa	13.15 ± 0.70 (Predicted)	[1]
InChIKey	ATYLSWFOQJOHCN- UHFFFAOYSA-N	[3]

## Synthesis and Purification

The primary and most efficient route for synthesizing **N-(2-bromo-5-nitrophenyl)formamide** is the direct N-formylation of its precursor, 2-bromo-5-nitroaniline.[4] This reaction is a cornerstone of amide synthesis and can be achieved through various established methods.

## Synthetic Workflow: Formylation via Formic Acid

The use of formic acid is a common, direct, and often high-yielding approach for the N-formylation of anilines.[4] The reaction proceeds by nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to form the amide.



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Caption: Synthetic workflow for **N-(2-bromo-5-nitrophenyl)formamide**.

## Experimental Protocol: N-Formylation

The following protocol is a representative, self-validating procedure for the synthesis.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus under a reflux condenser, add 2-bromo-5-nitroaniline (1.0 eq.).
- **Solvent and Reagent Addition:** Add toluene as the solvent to create a slurry, followed by the addition of 85-98% formic acid (approx. 1.5-2.0 eq.).
- **Reaction Execution:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing

until no more water is collected (typically 4-8 hours).

- **Work-up and Isolation:** Allow the reaction mixture to cool to room temperature. The product often precipitates out of the toluene solution upon cooling.
- **Purification:** Collect the solid product by vacuum filtration. Wash the filter cake with cold toluene or ethanol to remove residual formic acid and impurities. The crude product can be further purified by recrystallization from ethanol to yield the final product with high purity.<sup>[1]</sup>

## Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure and purity of the synthesized compound. While detailed, analyzed spectra are not widely published, the expected characteristics can be reliably predicted based on the molecular structure.

- **<sup>1</sup>H NMR Spectroscopy:**
  - **Aromatic Protons:** Three distinct signals are expected in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the protons on the substituted phenyl ring. Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would be dictated by the electronic effects of the bromo, nitro, and formamide substituents.
  - **Formyl Proton (CHO):** A singlet or a doublet (due to coupling with the N-H proton) is expected around 8.0-8.5 ppm.
  - **Amide Proton (NH):** A broad singlet is typically observed, often in the range of 8.5-10.0 ppm, although its position can be highly dependent on the solvent and concentration.
- **<sup>13</sup>C NMR Spectroscopy:**
  - **Carbonyl Carbon:** A signal for the formyl C=O group is expected in the range of 160-165 ppm.
  - **Aromatic Carbons:** Six distinct signals for the aromatic carbons would appear between approximately 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom would be shifted accordingly.
- **Infrared (IR) Spectroscopy:**

- N-H Stretch: A sharp to moderately broad absorption band around 3200-3300  $\text{cm}^{-1}$ .
- C=O Stretch (Amide I): A strong, sharp absorption band typically found between 1660-1690  $\text{cm}^{-1}$ .
- N-O Asymmetric & Symmetric Stretch: Two strong absorption bands characteristic of the nitro group, typically appearing near 1520-1560  $\text{cm}^{-1}$  and 1340-1380  $\text{cm}^{-1}$ , respectively.
- Mass Spectrometry (MS):
  - Electrospray ionization (ESI-MS) is a suitable technique for confirming the molecular weight.[4] The expected molecular ion peak  $[\text{M}+\text{H}]^+$  would be observed at  $m/z$  245.95 and 247.95, reflecting the natural isotopic abundance of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).[3]

## Chemical Reactivity and Synthetic Applications

The utility of **N-(2-bromo-5-nitrophenyl)formamide** stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

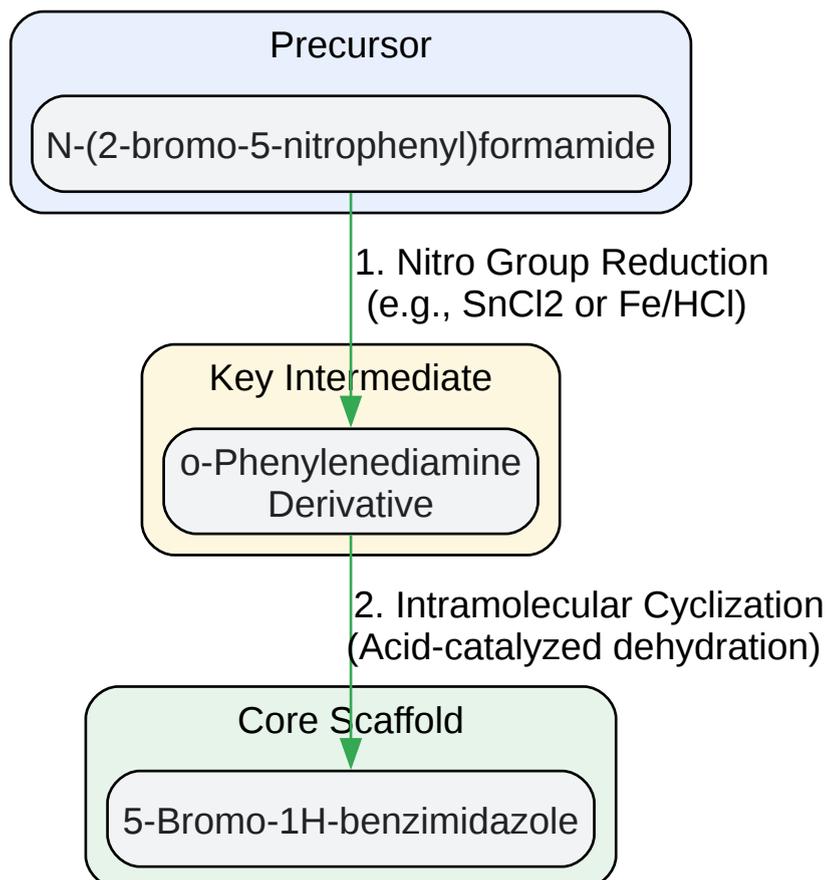
### Key Reactions

- Formamide Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions to regenerate the parent amine, 2-bromo-5-nitroaniline.[4] This makes the formyl group a useful protecting group for the amine.
- Nitro Group Reduction: The nitro group is readily reduced to an amino group using various reducing agents (e.g.,  $\text{SnCl}_2$ ,  $\text{H}_2/\text{Pd-C}$ , iron powder). This transformation is pivotal as it unmask an o-phenylenediamine derivative, a direct precursor for cyclization reactions.
- Nucleophilic Aromatic Substitution: While the bromine atom is generally deactivated by the adjacent electron-donating amide group, its reactivity can be exploited under specific conditions, such as in palladium-catalyzed cross-coupling reactions.

### Core Application: Benzimidazole Synthesis

The most significant application of **N-(2-bromo-5-nitrophenyl)formamide** is in the synthesis of benzimidazoles. Benzimidazoles are a class of heterocyclic compounds found in numerous pharmacologically active molecules with anticancer, antimicrobial, and anti-parasitic properties.

[5][6][7] The synthesis involves a two-step sequence: reduction of the nitro group followed by intramolecular cyclization.



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## Sources

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